molecular formula C10H14N2O3S B1296356 Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate CAS No. 84923-27-3

Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B1296356
CAS RN: 84923-27-3
M. Wt: 242.3 g/mol
InChI Key: IHMAYUOBJHWPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate (also known as EEMTPC) is an important compound used in a variety of scientific research applications. It is a derivative of pyrimidine and is used in a variety of synthetic reactions, such as the synthesis of a wide range of drugs and other compounds. EEMTPC has a variety of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative that has been explored for its potential in synthesizing compounds with biological activities. One notable application involves its use in synthesizing substituted tetrahydropyrimidine derivatives, which exhibit significant in vitro anti-inflammatory activity. This synthesis process involves reactions with urea and bis(methylthio)methylenemalononitrile, leading to compounds characterized by IR, 1H-NMR, MS, and elemental analysis. These compounds demonstrate potent anti-inflammatory effects, suggesting the need for further investigation into their anti-inflammatory potential (Gondkar, Deshmukh, & Chaudhari, 2013).

Development of Pyranopyrimidine Scaffolds

Another significant application is in the development of pyranopyrimidine scaffolds, crucial for medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. Research highlights the application of hybrid catalysts in synthesizing various pyranopyrimidine derivatives, emphasizing the role of these scaffolds in creating lead molecules for pharmaceutical applications. This comprehensive review of synthetic pathways used from 1992 to 2022 underlines the importance of pyranopyrimidine and similar pyrimidine derivatives in the synthesis of bioactive compounds (Parmar, Vala, & Patel, 2023).

Biodegradation of Ether Compounds

In environmental science, research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater can provide insights into the behavior of related ethyl ether compounds, including Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate. Microorganisms capable of degrading ETBE through aerobic processes might also influence the degradation pathways of similar compounds, highlighting the relevance of understanding biodegradation mechanisms for environmental management and remediation strategies (Thornton et al., 2020).

Optoelectronic Applications

Exploring the optoelectronic applications of pyrimidine derivatives, research into functionalized quinazolines and pyrimidines, including Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate, has demonstrated their potential in creating novel materials for optoelectronic devices. The incorporation of these pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for developing new materials for applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, indicating a broad spectrum of use in the field of material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

ethyl 4-ethoxy-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-4-14-8-7(9(13)15-5-2)6-11-10(12-8)16-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMAYUOBJHWPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1C(=O)OCC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304293
Record name Ethyl 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate

CAS RN

84923-27-3
Record name NSC165312
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.